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Introduction

The Self-Aligned Silicide (Salicide) process is a critical technology in the fabrication of

advanced semiconductor devices, particularly in creating low-resistance contacts and

interconnects for transistors.[1] Among various refractory metal silicides, titanium disilicide
(TiSi₂) is widely utilized due to its excellent properties, including low electrical resistivity, high

thermal stability, and compatibility with standard silicon manufacturing processes.[2][3] The

primary goal of the titanium salicide process is to form the thermodynamically stable, low-

resistivity C54 phase of TiSi₂ on the source, drain, and gate regions of a transistor in a self-

aligned manner, which eliminates the need for additional photolithography steps.[1]

The Chemistry of Titanium Silicide Formation

The formation of titanium disilicide via the salicide process is a multi-step thermal reaction

between a deposited titanium film and the underlying silicon substrate.[1] A key characteristic of

the Ti-Si system is the existence of two primary polymorphic phases of TiSi₂:

C49-TiSi₂: This is a metastable phase with a base-centered orthorhombic crystal structure.[2]

[4] It is the first crystalline phase to form at lower annealing temperatures, typically between

450°C and 650°C.[2] However, the C49 phase exhibits a relatively high electrical resistivity

(60-70 µΩ·cm), making it unsuitable for high-performance device applications.[2][5]

C54-TiSi₂: This is the thermodynamically stable phase with a face-centered orthorhombic

structure.[2][4] It possesses a significantly lower electrical resistivity (12-24 µΩ·cm), which is
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highly desirable for integrated circuits.[2][5]

The successful implementation of the titanium salicide process hinges on the complete

transformation of the high-resistivity C49 phase into the low-resistivity C54 phase.[5] This

polymorphic phase transformation is a critical step and is influenced by several process

parameters.

The C49 to C54 Phase Transformation

The transition from the C49 to the C54 phase is a nucleation-and-growth-driven process that

typically occurs at temperatures above 650°C.[2][4] Several factors can influence the

transformation temperature and efficiency:

Film Thickness: The transformation becomes more difficult as the silicide film thickness

decreases.[2][6]

Linewidth: For narrow polysilicon lines (in the sub-micron regime), the C49-to-C54

transformation is often retarded or incomplete, leading to high resistance. This is a major

challenge in device scaling.

Substrate Orientation: The transformation temperature is higher for TiSi₂ films formed on

Si(111) substrates compared to Si(100) substrates.[2][6]

Dopants: The presence of dopants like arsenic, boron, or phosphorus in the silicon can delay

the formation of the C54 phase.[7]

Interfacial Layers: The presence of a thin amorphous Ti-Si layer at the interface, which can

be promoted by higher substrate temperatures during Ti sputtering, can facilitate the C54

nucleation.

Failure to achieve a complete and uniform C54 phase results in higher-than-expected sheet

resistance, which can degrade device performance and circuit speed.[5] Furthermore, at

temperatures above 900°C, the TiSi₂ film can agglomerate, breaking into discrete islands and

causing a sharp increase in resistivity.[2][5] This defines a critical process window for the final

high-temperature anneal.
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The following tables summarize key quantitative data for the titanium salicide process.

Table 1: Properties of TiSi₂ Phases

Property C49-TiSi₂ (Metastable) C54-TiSi₂ (Stable)

Crystal Structure Base-Centered Orthorhombic Face-Centered Orthorhombic

Thin Film Resistivity (µΩ·cm) 60 - 70[2][5] 12 - 24[2][5]

Formation Temperature (°C) 450 - 650[2] > 650[2]

Melting Point (°C) ~1540[2] ~1540[2]

Si Consumption (nm Si / nm Ti) 2.27[2] 2.27[2]

Silicide Formed (nm TiSi₂ / nm

Ti)
2.51[2] 2.51[2]

Table 2: Typical Process Parameters for Titanium Salicide Formation

Parameter Typical Range Purpose

Initial Ti Film Thickness 20 - 90 nm
Controls final silicide thickness

and sheet resistance.[2][8]

First Anneal (RTP 1)

Temperature
600 - 700 °C Formation of C49-TiSi₂.[5][9]

First Anneal (RTP 1) Time 10 - 60 seconds
To complete the initial Ti-Si

reaction.

Selective Etch Solution NH₄OH:H₂O₂:H₂O (SC-1)
Removes unreacted Ti and TiN

cap layer.[10][11]

Second Anneal (RTP 2)

Temperature
750 - 900 °C

Phase transformation from

C49 to C54-TiSi₂.[2][5]

Second Anneal (RTP 2) Time 10 - 30 seconds

To complete the phase

transformation without

agglomeration.[12]
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Experimental Workflow and Protocols
The following diagram and protocols outline the standard two-step rapid thermal processing

(RTP) based salicide process for forming C54-TiSi₂.
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Caption: Workflow for the two-step titanium salicide process.
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Detailed Experimental Protocol
This protocol describes a typical two-step salicide process to form low-resistivity C54-TiSi₂ on

silicon wafers with patterned oxide features.

1. Substrate Preparation and Cleaning

Objective: To remove the native silicon dioxide layer from the active silicon areas to ensure a

uniform reaction between titanium and silicon.

Procedure:

Prepare a silicon wafer with patterned oxide, exposing the silicon in the desired source,

drain, and gate regions.

Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 H₂O:HF) for 60-90

seconds. This step is often referred to as an "HF-last" clean or deglaze.[8]

Rinse the wafer thoroughly with deionized (DI) water and dry it using a nitrogen gun.

Immediately transfer the wafer into the deposition system to minimize re-oxidation of the

silicon surface.

2. Titanium Deposition

Objective: To deposit a thin, uniform layer of titanium over the entire wafer surface.

Procedure:

Use a physical vapor deposition (PVD) system, such as a DC magnetron sputtering tool.

Load the cleaned wafer into the deposition chamber and pump down to a base pressure of

< 1x10⁻⁶ Torr.

Sputter deposit a titanium film of 30-50 nm thickness. The substrate may be heated (e.g.,

to 450°C) during deposition to influence the subsequent silicide reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://ieeexplore.ieee.org/document/1052277/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Optional but common) Deposit a thin titanium nitride (TiN) capping layer (10-20 nm) in the

same PVD system without breaking vacuum. The TiN layer prevents the underlying

titanium from reacting with ambient oxygen during the subsequent annealing step.[13]

3. First Rapid Thermal Anneal (RTP 1)

Objective: To react the titanium film with the exposed silicon to form the C49-TiSi₂ phase.

Procedure:

Transfer the wafer to a rapid thermal processing (RTP) system.

Perform the anneal in a high-purity nitrogen (N₂) ambient. The nitrogen reacts with the top

surface of the titanium (or TiN cap) to form a robust TiN layer.[5][14]

Ramp the temperature to 650-700°C and hold for 20-40 seconds.

Cool the wafer down. At this stage, TiSi₂ in the high-resistivity C49 phase will have formed

where the deposited titanium was in direct contact with silicon.

4. Selective Wet Etch

Objective: To remove the unreacted titanium metal from the oxide regions and the top TiN

layer, leaving the newly formed titanium silicide intact.

Procedure:

Prepare a Standard Clean 1 (SC-1) solution, which is a mixture of ammonium hydroxide

(NH₄OH), hydrogen peroxide (H₂O₂), and deionized water (H₂O). A common ratio is 1:1:5

(NH₄OH:H₂O₂:H₂O).[10][11]

Heat the SC-1 bath to 50-65°C.

Immerse the wafer in the heated SC-1 solution for 5-15 minutes. This solution selectively

etches Ti and TiN much faster than TiSi₂ and SiO₂.[10][11]

Rinse the wafer extensively with DI water and dry it.
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5. Second Rapid Thermal Anneal (RTP 2)

Objective: To convert the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.

Procedure:

Return the wafer to the RTP system.

Perform the anneal in a nitrogen (N₂) or argon (Ar) ambient.

Ramp the temperature to 800-850°C and hold for 10-30 seconds.[5] This temperature is

high enough to drive the phase transformation but low enough to minimize silicide

agglomeration.

Cool the wafer down. The process is now complete, with low-resistance C54-TiSi₂ formed

in a self-aligned manner on the active areas.

Logical Relationships in Phase Transformation
The diagram below illustrates the factors influencing the critical C49 to C54 phase

transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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